molecular formula C13H11N3O3S B3871155 N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea

N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea

Cat. No. B3871155
M. Wt: 289.31 g/mol
InChI Key: KACUYPOBOHDUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea, commonly known as HNPTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that is widely used in the field of biochemistry and pharmacology due to its unique properties. HNPTU has been found to have a wide range of applications in various fields of research, including the study of enzymes, receptors, and other biological systems.

Scientific Research Applications

HNPTU has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of various enzymes and receptors, including tyrosine kinases, carbonic anhydrases, and adenosine receptors. HNPTU has been used in the study of various biological systems, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

HNPTU exerts its pharmacological effects by inhibiting the activity of enzymes and receptors. It has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. HNPTU has also been found to inhibit the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. In addition, HNPTU has been found to antagonize the adenosine receptors, which are G protein-coupled receptors that play a crucial role in various physiological processes.
Biochemical and Physiological Effects
HNPTU has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases. HNPTU has also been found to reduce inflammation by inhibiting the activity of carbonic anhydrases. In addition, HNPTU has been found to modulate the activity of adenosine receptors, which play a crucial role in various physiological processes, including sleep, pain, and cardiovascular function.

Advantages and Limitations for Lab Experiments

HNPTU has several advantages for lab experiments. It is a potent inhibitor of enzymes and receptors, which makes it an ideal tool for studying various biological systems. HNPTU is also soluble in organic solvents, which makes it easy to dissolve and use in experiments. However, HNPTU has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the natural compounds found in biological systems. In addition, HNPTU may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of HNPTU. One future direction is to investigate the potential of HNPTU as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another future direction is to investigate the structure-activity relationship of HNPTU to identify more potent and selective inhibitors of enzymes and receptors. Finally, future studies should aim to investigate the potential of HNPTU as a tool for studying various biological systems, including enzymes, receptors, and signaling pathways.
Conclusion
In conclusion, HNPTU is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and receptors, including tyrosine kinases, carbonic anhydrases, and adenosine receptors. HNPTU has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. While HNPTU has several advantages for lab experiments, it also has some limitations. Future studies should aim to investigate the potential of HNPTU as a therapeutic agent and as a tool for studying various biological systems.

properties

IUPAC Name

1-(2-hydroxy-4-nitrophenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-12-8-10(16(18)19)6-7-11(12)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACUYPOBOHDUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea

Synthesis routes and methods I

Procedure details

N-(2-Hydroxy-4-nitrophenyl)-N′-phenyl-2-thiourea was prepared by treating a solution of N-(2-tert-butyldimethysilyloxy-4-nitrophenyl)-N′-phenyl-thiourea (103 mg, 0.248 mmol) in CH3CN (1 mL) with Et3N.HF (100 uL, 0.62 mmol) in acetonitrile for 10 minutes at 23° C. The solution was concentrated and flushed through a silica pIug with EtOAc to afford the desired compound as an orange solid (55 mg, 77%). mp: 144-145° C.; 1H NMR (CD3OD/CDCl3): d 8.65 (d, 1H, J=10.0 Hz), 7.58 (d, 1H, J=10.0 Hz), 7.47 (d, 1H, J=1.25 Hz), 7.26 (m, 4H), 7.10 (m, 1H).
Name
N-(2-tert-butyldimethysilyloxy-4-nitrophenyl)-N′-phenyl-thiourea
Quantity
103 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

N-(2-Hydroxy-4-nitrophenyl)-N'-phenyl-2-thiourea was prepared by treating a solution of N-(2-tert-butyldimethysilyloxy-4-nitrophenyl)-N'-phenyl-thiourea (100 mg, 0.248 mmol) in CH3CN (1 mL) with Et3N·HF (100 uL, 0.62 mmol) in acetonitrile for 10 minutes at 23° C. The solution was concentrated and flushed through a silica plug with EtOAc to afford the desired compound as an orange solid (55 mg, 77%).
Name
N-(2-tert-butyldimethysilyloxy-4-nitrophenyl)-N'-phenyl-thiourea
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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